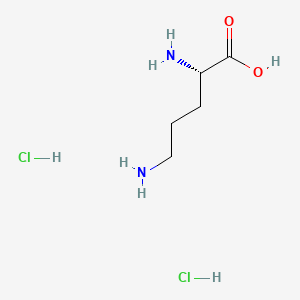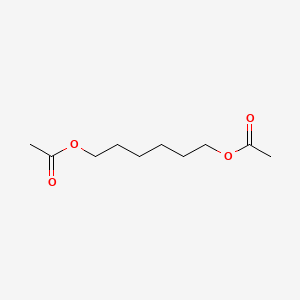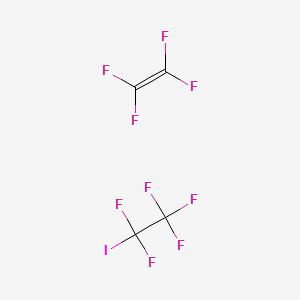
Ethene, tetrafluoro-, telomer with pentafluoroiodoethane
Overview
Description
Mechanism of Action
Mode of Action
It is a fluorinated telomer, a type of organic compound, consisting of two ethene molecules and two pentafluoroiodoethane molecules . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects of ongoing research.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
. More research is needed to describe these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethene, tetrafluoro-, telomer with pentafluoroiodoethane. .
Biochemical Analysis
Biochemical Properties
Ethene, tetrafluoro-, telomer with pentafluoroiodoethane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated nature allows it to form stable interactions with enzymes involved in oxidative stress responses. For instance, it can inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells . Additionally, the compound can interact with membrane proteins, altering their conformation and function, which can impact cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. For example, it can upregulate genes involved in antioxidant defense mechanisms while downregulating pro-inflammatory genes . This dual action helps maintain cellular homeostasis and protect cells from oxidative damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert protective effects by enhancing antioxidant defense mechanisms. At high doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferases, which play a role in detoxification processes . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethene, tetrafluoro-, telomer with pentafluoroiodoethane typically involves the telomerization of tetrafluoroethylene with pentafluoroiodoethane. This process can be initiated by radiation, which facilitates the formation of telomers with reactive terminal groups such as hydroxyl, amino, and silane . The reaction conditions often include high temperatures and the presence of specific solvents to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale telomerization processes using advanced reactors and controlled environments to maintain the necessary reaction conditions. The use of radiation initiation allows for the efficient production of telomers with a broad spectrum of properties, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethene, tetrafluoro-, telomer with pentafluoroiodoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bonds in the ethene molecules can participate in addition reactions with various reagents.
Polymerization: The compound can undergo polymerization to form larger macromolecules with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. The reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and polymers with enhanced chemical and physical properties .
Scientific Research Applications
Ethene, tetrafluoro-, telomer with pentafluoroiodoethane has a wide range of scientific research applications, including:
Environmental Remediation: The compound has been studied for its potential use in groundwater pollutant remediation through microbial reductive dechlorination.
Industrial Solvent Transformation: It is used in the biotransformation of chlorinated organic solvents, aiding in the development of environmental cleanup strategies.
Materials Science and Chemistry: The compound’s unique properties make it suitable for creating materials with novel electrochemical properties, which can be used in electronic applications.
Comparison with Similar Compounds
Similar Compounds
Polytetrafluoroethylene (PTFE):
Tetrafluoroethylene Telomers: These compounds share similar properties with ethene, tetrafluoro-, telomer with pentafluoroiodoethane and are used in various industrial applications.
Uniqueness
This compound is unique due to its specific combination of ethene and pentafluoroiodoethane molecules, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form products with enhanced properties makes it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-iodoethane;1,1,2,2-tetrafluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F5I.C2F4/c3-1(4,5)2(6,7)8;3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFRAQTPUVTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(F)F.C(C(F)(F)I)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25398-32-7 | |
| Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25398-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025398327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



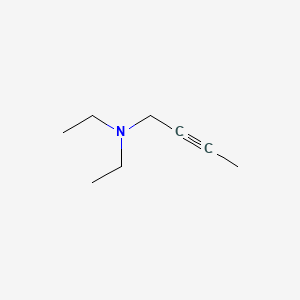

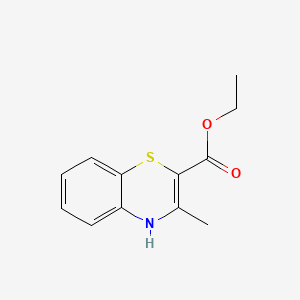
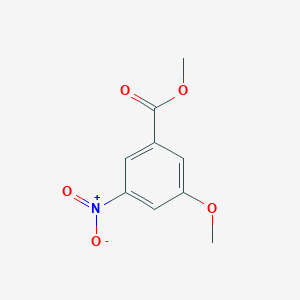
![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)
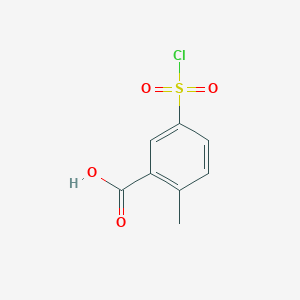
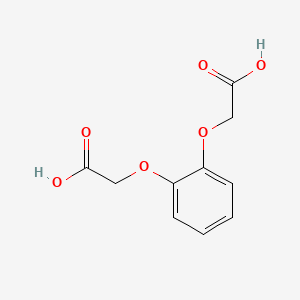
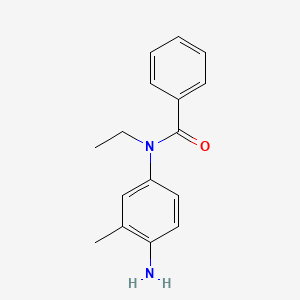
![barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B1581301.png)
